Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate
Overview
Description
Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a dioxaborolane moiety, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Mode of Action
It contains a tetramethyl-1,3,2-dioxaborolane group, which is often used in Suzuki-Miyaura cross-coupling reactions . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ function .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Given the presence of the dioxaborolane group, it’s possible that this compound could be involved in boron-related biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion rates are unknown. Further pharmacokinetic studies are needed to understand these properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the stability of the dioxaborolane group could be affected by changes in pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including borylation and coupling reactions, to introduce the dioxaborolane and pyridine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions with aryl halides can produce biaryl compounds, while oxidation reactions can yield corresponding oxides.
Scientific Research Applications
Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
What sets Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate apart is its unique combination of functional groups, which provides versatility in synthetic applications. The presence of both the dioxaborolane and pyridine moieties allows for diverse reactivity and the ability to participate in a wide range of chemical reactions .
Biological Activity
Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
Chemical Structure
The compound is characterized by a tert-butyl group and a pyridine ring substituted with a boron-containing moiety. Its chemical formula is , and it has a molecular weight of approximately 308.3 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with boronic acids under specific conditions. The synthetic route often includes the use of coupling agents and protective groups to facilitate the formation of the desired carbamate structure .
Antimicrobial Properties
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, in vitro assays demonstrated efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mM .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes relevant to disease processes. Notably, it has shown promising results as an inhibitor of spleen tyrosine kinase (SYK), which is implicated in autoimmune diseases and certain cancers . Table 1 summarizes the enzyme inhibition data:
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
Tert-butyl carbamate | SYK | 0.056 |
Tert-butyl carbamate | CaMK1D | 0.071 |
Cytotoxicity
In cytotoxicity assays using human liver cell lines (HepG2), the compound exhibited low toxicity at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .
The biological activity of tert-butyl carbamate derivatives is primarily attributed to their ability to interact with specific protein targets. The presence of the boron atom enhances binding affinity through reversible covalent interactions with nucleophilic residues in target proteins . This mechanism is crucial for the development of selective inhibitors that minimize off-target effects.
Case Studies
A notable case study involved the use of this compound in a murine model of obesity-induced insulin resistance. The administration of tert-butyl carbamate led to improved insulin sensitivity and glucose control, suggesting its potential role in metabolic disorders .
Properties
IUPAC Name |
tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O5/c1-16(2,3)24-15(22)21-10-11-23-14-12-13(8-9-20-14)19-25-17(4,5)18(6,7)26-19/h8-9,12H,10-11H2,1-7H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYZQKXJQZLJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105578 | |
Record name | Carbamic acid, N-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346697-27-5 | |
Record name | Carbamic acid, N-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy]ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346697-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.